![molecular formula C7H11N3O2S B1520499 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide CAS No. 1019108-39-4](/img/structure/B1520499.png)
2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide
Overview
Description
2-Amino-N-(2-methoxyethyl)acetamide hydrochloride is a unique chemical provided by Sigma-Aldrich . It’s used primarily for research and development purposes . The empirical formula is C5H13ClN2O2 and the molecular weight is 168.62 .
Molecular Structure Analysis
The SMILES string of the compound is COCCNC(CN)=O.Cl . The InChI is 1S/C5H12N2O2.ClH/c1-9-3-2-7-5(8)4-6;/h2-4,6H2,1H3,(H,7,8);1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- A study demonstrated the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase, highlighting a key step of dehydrative cyclization of thiourea intermediate resin. This process potentially enables the generation of compounds with favorable oral bioavailability properties (Ye-ji Kim et al., 2019).
- Another research effort explored the conversion of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, underscoring a methodological approach to synthesizing complex thiazole-containing compounds (Martina Žugelj et al., 2009).
Biological Activities and Applications
- Research into novel benzodifuranyl derivatives, including thiazolopyrimidines, demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential therapeutic applications of thiazole derivatives (A. Abu‐Hashem et al., 2020).
- The development of a new method for synthesizing 2-aminothiazole-5-carbamides, with an application to the efficient synthesis of the anti-cancer drug dasatinib, highlights the relevance of thiazole derivatives in oncology (Bang-Chi Chen et al., 2009).
- A study on the antioxidative potential of novel benzimidazole/benzothiazole-2-carboxamides showed promising results against human cancer cells and highlighted significant antioxidative activity, indicating the potential of thiazole derivatives in antioxidant therapies (M. Cindrić et al., 2019).
Antimicrobial and Antifungal Activities
- The synthesis and antimicrobial activity of new pyridine derivatives incorporating 1,3,4-thiadiazole moiety were investigated, showing moderate to good antibacterial efficacy, which could guide the development of new antimicrobial agents (Tengfei Qu et al., 2018).
- Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were found to exhibit weak to moderate antibacterial and antifungal activity, suggesting the utility of thiazole derivatives in combating microbial infections (Rakia Abd Alhameed et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-12-3-2-9-6(11)5-4-13-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKCMGVSYSWBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.